N-benzyl-2,5-dimethylbenzamide
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Description
N-benzyl-2,5-dimethylbenzamide belongs to the family of benzamides, compounds characterized by a benzoyl group attached to an amine. Benzamides are versatile in organic chemistry, serving as key intermediates in the synthesis of various chemical entities and possessing a range of biological activities.
Synthesis Analysis
The synthesis of benzamides typically involves the amide coupling reaction between a carboxylic acid (or its derivative) and an amine. A specific method, such as the use of tetraphenylporphyrinato-iron(III)-Bu t OOH, can oxidize N,N-dimethylbenzamides to N-formyl-N-methylbenzamides, indicating a pathway that might be adapted for synthesizing this compound (Iley et al., 1990).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods are standard for analyzing the molecular structure of benzamides. For instance, a study on the crystal structure of a related compound, 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, provided insights into intermolecular interactions and stabilization mechanisms, which are relevant for understanding the structural properties of this compound (Sharma et al., 2016).
Chemical Reactions and Properties
Benzamides undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution. The reactivity can be influenced by substituents on the benzamide ring. For example, the oxidation of methyl groups in N,N-dimethylbenzamides by a cytochrome P450 mono-oxygenase model system reveals the potential reactivity patterns of benzamides (Iley et al., 1990).
Mechanism of Action
Target of Action
N-benzyl-2,5-dimethylbenzamide primarily targets the human glucokinase (GK) . Glucokinase is a cytosolic enzyme that is primarily expressed in pancreatic β-cells and liver hepatocytes . It plays a crucial role in the regulation of carbohydrate metabolism .
Mode of Action
This compound acts as an allosteric activator of human glucokinase . Allosteric activators bind to a site other than the active site of an enzyme, inducing a conformational change that increases the enzyme’s activity . In the case of this compound, it binds to the allosteric site of GK, enhancing its catalytic action .
Biochemical Pathways
The activation of glucokinase by this compound enhances the transformation of glucose to glucose-6-phosphate . This is a critical step in the glycolysis pathway, leading to the production of ATP, the primary energy currency of the cell . By increasing the activity of glucokinase, this compound promotes glucose metabolism, thereby helping to regulate blood sugar levels .
Pharmacokinetics
Its molecular weight (14919 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .
Result of Action
The activation of glucokinase by this compound leads to an increase in the rate of glucose metabolism . This can help to lower blood glucose levels, making this compound a potential therapeutic agent for the treatment of type-2 diabetes .
properties
IUPAC Name |
N-benzyl-2,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-12-8-9-13(2)15(10-12)16(18)17-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STCXPVKTYLZFQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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